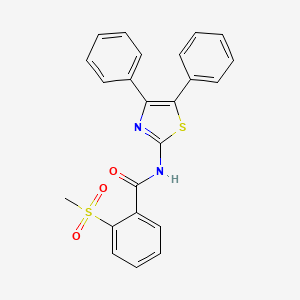

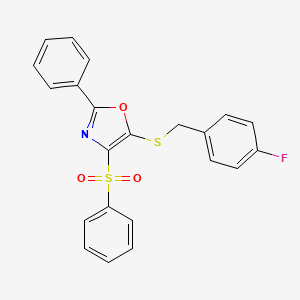

N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

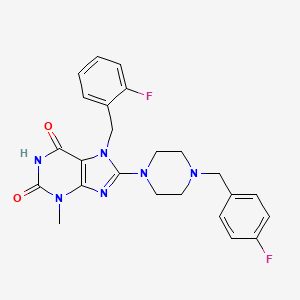

N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as DMTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTB belongs to the class of thiazole derivatives, which have been extensively studied for their pharmacological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitubercular Activity

- N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives have been synthesized and evaluated for antitubercular activity. These compounds demonstrated effectiveness against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. The compounds were characterized using IR, 1H NMR, and elemental analysis, emphasizing their structural integrity and potential for medicinal applications (Dighe et al., 2012).

Antimalarial and COVID-19 Drug Potential

- Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives, closely related to N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, have revealed potential antimalarial properties. These compounds have been explored for their effectiveness against COVID-19, highlighting their versatile therapeutic potential. Theoretical calculations and molecular docking studies have been conducted to understand their mechanism of action (Fahim & Ismael, 2021).

Anticancer Properties

- N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives have been synthesized and evaluated for their anticancer properties. These compounds exhibited promising in vitro activity against various human cancer cell lines. A molecular docking study was also performed to predict their mechanism of action, further substantiating their potential as anticancer agents (Tiwari et al., 2017).

Cardiac Electrophysiological Activity

- Research has been conducted on N-substituted imidazolylbenzamides, which share structural similarities with N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, revealing their potential as selective class III agents in cardiac electrophysiological activity. These compounds showed efficacy in both in vitro and in vivo models, suggesting their potential use in treating cardiac arrhythmias (Morgan et al., 1990).

Remote Sulfonylation in Chemical Synthesis

- The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, which are structurally similar to N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, has been efficiently developed. This reaction showcases the compound's versatility in chemical synthesis, producing environmentally benign byproducts and highlighting its potential for environmentally friendly applications (Xia et al., 2016).

Eigenschaften

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S2/c1-30(27,28)19-15-9-8-14-18(19)22(26)25-23-24-20(16-10-4-2-5-11-16)21(29-23)17-12-6-3-7-13-17/h2-15H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJJNXZYWIBTBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2861125.png)

![2-Chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]acetamide](/img/structure/B2861127.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate](/img/structure/B2861140.png)

![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)